6,6-Dimethylfulvene

Overview

Description

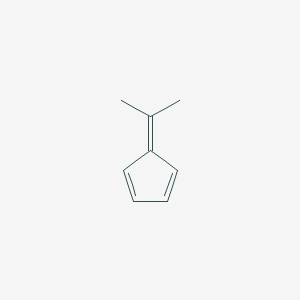

. It is a member of the fulvene family, which are fundamental organic molecules with a branched system of conjugated double bonds. Unlike benzene, fulvenes are not aromatic, but they possess an unsaturated five-membered ring connected to a methylidene fragment via an exocyclic double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6-Dimethylfulvene can be synthesized through the reaction of cyclopentadiene with acetone in the presence of pyrrolidine as a base . This reaction typically occurs under mild conditions and yields the desired product efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The reaction conditions can be optimized for higher yields and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylfulvene undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene to form Diels-Alder cycloadducts.

Hydrogenation: Metal-free hydrogenation via frustrated Lewis pair-mediated triple domino reaction.

Nucleophilic Reactions: It reacts with lithium dichloromethide in the presence of tetrahydrofuran at -75°C, selectively at its exocyclic double bond.

Common Reagents and Conditions

Cycloaddition: Reagents such as 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene.

Hydrogenation: Frustrated Lewis pairs.

Nucleophilic Reactions: Lithium dichloromethide and tetrahydrofuran.

Major Products Formed

Cycloaddition: Diels-Alder cycloadducts.

Hydrogenation: Hydrogenated products.

Nucleophilic Reactions: Products with nucleophilic addition at the exocyclic double bond.

Scientific Research Applications

Organic Synthesis

6,6-Dimethylfulvene serves as a crucial building block in organic synthesis. It participates in various reactions, including:

- Diels-Alder Reactions : this compound can react with dienophiles to form cycloadducts. For instance, its reaction with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene results in stable Diels-Alder products .

- Functionalization : The compound can undergo electrophilic substitutions and other transformations to yield derivatives with altered properties .

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Diels-Alder | This compound + dienophile | Cycloadducts |

| Electrophilic Substitution | Substitution with halogenating agents | Substituted fulvenes |

Materials Science

In materials science, this compound is utilized in developing novel materials with unique electronic and optical properties. Its ability to form polymers through cycloaddition reactions makes it suitable for creating advanced materials used in electronics and photonics.

Biotransformation Studies

Research has demonstrated that this compound can be biotransformed by microorganisms like Pseudomonas putida. This process leads to the production of chiral compounds that are valuable in enantiocontrolled organic syntheses. The transformation results in the formation of (+)-(1R,2S)-cis-1,2-dihydroxy-5-(1-methylethylidene)-3-cyclopentene .

Case Study 1: Anticancer Properties

A study investigated titanocene analogues derived from this compound for their anticancer activities. These compounds showed significant cytotoxic effects against prostate cancer cells by inducing apoptosis via mitochondrial pathways. The mechanism involved activating apoptotic pathways leading to programmed cell death.

Case Study 2: Antioxidant Evaluation

Research on flavonoid derivatives containing dimethylamino groups highlighted their antioxidant properties. Compounds derived from this compound effectively scavenged free radicals without significant cytotoxicity, suggesting potential therapeutic applications in protecting against oxidative stress.

Chemical Properties and Reactions

The reactivity of this compound is largely attributed to its π-electron system. The presence of methyl groups enhances its electron density, making it more reactive in cycloaddition and substitution reactions.

Mechanism of Action

The mechanism of action of 6,6-dimethylfulvene involves its reactivity at the exocyclic double bond. For example, in nucleophilic reactions, the nucleophile attacks the exocyclic double bond, leading to the formation of addition products . In cycloaddition reactions, the compound participates in Diels-Alder reactions, forming cycloadducts through the interaction of its conjugated double bonds with dienophiles .

Comparison with Similar Compounds

Similar Compounds

6,6-Diphenylfulvene: Another member of the fulvene family, known for its reactivity in cycloaddition reactions.

6-(Dimethylamino)fulvene: Used in the synthesis of chiral cyclopentadienyllithiums.

Uniqueness

6,6-Dimethylfulvene is unique due to its nonaromatic nature and the presence of an exocyclic double bond, which makes it highly reactive in various chemical reactions. Its ability to undergo selective nucleophilic reactions at the exocyclic double bond distinguishes it from other fulvenes .

Biological Activity

6,6-Dimethylfulvene (DMF) is a compound that has garnered interest in various fields of chemical research, particularly due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DMF, including its chemical properties, reaction mechanisms, and relevant case studies that highlight its applications and effects in biological systems.

This compound is characterized by its fulvene structure, which features a five-membered ring containing a conjugated double bond system. This unique configuration allows DMF to participate in various chemical reactions, including cycloadditions and electrophilic substitutions. The compound's reactivity is influenced by its electron-rich nature, making it a versatile participant in organic synthesis.

Biological Activity Overview

Research on the biological activity of this compound has revealed several interesting properties:

- Antimicrobial Activity : Studies indicate that DMF exhibits antimicrobial properties. For instance, it has been shown to interact with bacterial membranes, potentially leading to membrane permeabilization and cell death. This suggests that DMF could be explored as a candidate for developing new antimicrobial agents .

- Biotransformation : The biotransformation of DMF by microorganisms has been investigated, revealing that bacteria can metabolize this compound into various products. This metabolic pathway highlights the potential for using DMF in bioremediation processes or as a substrate in microbial fermentation .

- Reactivity with Biological Molecules : DMF has been shown to react with aromatic imines in the presence of Lewis acids, leading to the formation of complex products. This reactivity may have implications for drug design and the synthesis of biologically active compounds .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated that DMF demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, which was confirmed through electron microscopy analysis showing morphological changes in treated cells.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data suggests that DMF could be a promising candidate for further development as an antimicrobial agent.

Case Study 2: Biotransformation Pathways

In another study focusing on the biotransformation of DMF, researchers utilized mass spectrometry to identify metabolites produced by bacterial cultures exposed to DMF. The findings revealed several metabolites that exhibited varying degrees of biological activity, indicating that DMF's degradation products could also possess useful biological properties.

| Metabolite | Biological Activity |

|---|---|

| Metabolite A | Moderate Antimicrobial |

| Metabolite B | Cytotoxic to Cancer Cells |

These results underscore the potential for utilizing DMF not only in its original form but also through its biotransformation products for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6,6-dimethylfulvene, and how is purity validated?

- This compound is typically synthesized via base-catalyzed condensation of methylcyclopentadiene with acetone . Purification involves distillation under reduced pressure (boiling point: 77°C at 50 mmHg), and purity is validated using gas chromatography (GC) with a minimum threshold of 95% . Physical characterization includes measuring density (0.881 g/mL at 25°C), refractive index (1.55), and flash point (43°C) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- The compound is highly flammable (WGK 3) and requires storage in inert atmospheres. Personal protective equipment (PPE) must include flame-resistant gloves, faceshields, and ABEK respirators. Waste must be segregated and processed by certified biohazard disposal services due to environmental toxicity .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly for distinguishing methyl groups on saturated vs. unsaturated carbons (e.g., δ 1.47–1.51 ppm for vinyl-attached methyl groups) . Gas-phase basicity can be measured via thermokinetic mass spectrometry , while cycloadduct regioselectivity is analyzed using GC-MS and X-ray crystallography .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the regioselectivity of [6+4] cycloadditions involving this compound?

- Polar solvents (e.g., acetonitrile) moderately accelerate reactions but do not favor zwitterionic intermediates, suggesting a concerted mechanism . Steric hindrance from substituents (e.g., phenyl groups) can block reactivity, as seen in failed reactions with 6,6-diphenylfulvene . Regioselectivity in reactions with 1-aminobutadienes is controlled by fulvene substitution patterns, yielding 3:1 isomer ratios for trimethylfulvene derivatives .

Q. What methodological challenges arise in optimizing metal-free hydrogenation of this compound using frustrated Lewis pairs (FLPs)?

- FLP-mediated hydrogenation requires precise stoichiometry to avoid side reactions. The triple domino reaction pathway involves sequential activation of H₂, hydride transfer, and protonation, with THF as the optimal solvent for stabilizing intermediates . Yield improvements (e.g., >80%) demand strict temperature control (-75°C) and anhydrous conditions .

Q. How does biotransformation of this compound by Pseudomonas putida RE213 compare to abiotic degradation pathways?

- P. putida RE213 converts this compound into a single chiral dihydrodiol metabolite via dioxygenase activity, avoiding racemic mixtures typical of chemical oxidation . Abiotic pathways (e.g., ozonolysis) produce complex mixtures, necessitating chiral HPLC for resolution .

Q. What computational methods are effective in predicting the reactivity of this compound in Diels-Alder reactions?

- Density functional theory (DFT) calculations at the B3LYP/6-31G* level reliably predict transition-state geometries and activation energies for cycloadditions with dienophiles like benzynes . Frontier molecular orbital (FMO) analysis explains the preference for exo selectivity in reactions with electron-deficient partners .

Q. Methodological Considerations Table

Properties

IUPAC Name |

5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXACXMWYHXOSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176149 | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2175-91-9 | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dimethylfulvene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-Dimethylfulvene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.